molecular formula C18H15FN4O2S2 B2600848 N-(6-((2-((4-fluorobenzyl)amino)-2-oxoethyl)thio)pyridazin-3-yl)thiophene-2-carboxamide CAS No. 1021061-92-6

N-(6-((2-((4-fluorobenzyl)amino)-2-oxoethyl)thio)pyridazin-3-yl)thiophene-2-carboxamide

Cat. No.: B2600848
CAS No.: 1021061-92-6
M. Wt: 402.46
InChI Key: JAGSMOWOIXIAPM-UHFFFAOYSA-N
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Description

N-(6-((2-((4-Fluorobenzyl)amino)-2-oxoethyl)thio)pyridazin-3-yl)thiophene-2-carboxamide is a synthetic small molecule of significant interest in medicinal chemistry and pre-clinical research. This compound features a hybrid structure combining thiophene and pyridazine heterocyclic systems, linked via a thioether bridge to a 4-fluorobenzyl group. This molecular architecture is characteristic of scaffolds designed to interact with biological targets; for instance, similar compounds incorporating the thiophene-2-carboxamide motif have been identified as inhibitors of pivotal enzymes such as Coagulation Factor X, a key player in the blood coagulation cascade . The presence of the pyridazine ring, a common pharmacophore, further suggests potential for modulation of various enzymatic pathways . The specific arrangement of its amide and thioether linkages makes it a valuable candidate for structure-activity relationship (SAR) studies, particularly in the development of protease inhibitors or cytokine signaling modulators. It is supplied For Research Use Only (RUO) and is strictly not for diagnostic or therapeutic use. Researchers are advised to consult the product's Safety Data Sheet (SDS) prior to use.

Properties

IUPAC Name

N-[6-[2-[(4-fluorophenyl)methylamino]-2-oxoethyl]sulfanylpyridazin-3-yl]thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15FN4O2S2/c19-13-5-3-12(4-6-13)10-20-16(24)11-27-17-8-7-15(22-23-17)21-18(25)14-2-1-9-26-14/h1-9H,10-11H2,(H,20,24)(H,21,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JAGSMOWOIXIAPM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C(=O)NC2=NN=C(C=C2)SCC(=O)NCC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15FN4O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(6-((2-((4-fluorobenzyl)amino)-2-oxoethyl)thio)pyridazin-3-yl)thiophene-2-carboxamide typically involves multiple steps:

    Formation of the Pyridazine Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Thiophene Ring: This step involves the coupling of the pyridazine ring with a thiophene derivative, often using palladium-catalyzed cross-coupling reactions.

    Attachment of the Fluorobenzylamine Group: This is usually done through nucleophilic substitution reactions, where the fluorobenzylamine is introduced to the intermediate compound.

    Formation of the Carboxamide Group:

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to maximize yield and purity. Continuous flow chemistry and automated synthesis platforms could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(6-((2-((4-fluorobenzyl)amino)-2-oxoethyl)thio)pyridazin-3-yl)thiophene-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.

    Substitution: Nucleophilic or electrophilic substitution reactions can be employed to replace certain functional groups with others.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Reagents like alkyl halides, acyl chlorides, and amines are commonly used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce alcohols or amines.

Scientific Research Applications

Anticancer Activity

Recent studies have indicated that compounds similar to N-(6-((2-((4-fluorobenzyl)amino)-2-oxoethyl)thio)pyridazin-3-yl)thiophene-2-carboxamide exhibit significant anticancer properties. The compound's structure allows it to interact with specific molecular targets involved in cancer cell proliferation and survival. For instance, derivatives of this compound have been shown to inhibit key enzymes associated with tumor growth, leading to reduced viability of cancer cells in vitro and in vivo models.

Antimicrobial Properties

Research has demonstrated that this compound possesses antimicrobial activity against various pathogens. Its thioether and pyridazine functionalities contribute to its ability to disrupt microbial cell membranes or inhibit critical metabolic pathways within the pathogens. This makes it a candidate for developing new antibiotics, particularly against resistant strains of bacteria .

Neuroprotective Effects

The neuroprotective potential of compounds like this compound has been explored in the context of neurodegenerative diseases. Preliminary studies suggest that this compound may mitigate oxidative stress and inflammation in neuronal cells, which are critical factors in diseases such as Alzheimer's and Parkinson's .

Enzyme Inhibition Studies

The compound has been utilized in enzyme inhibition studies, particularly focusing on enzymes that play a role in metabolic syndromes. Its unique chemical structure allows it to act as a competitive inhibitor for certain enzymes, providing insights into metabolic regulation and potential therapeutic interventions .

Cell Signaling Pathways

Research involving this compound has also delved into its effects on cell signaling pathways. It has been found to modulate pathways related to apoptosis and cell survival, making it a valuable tool for understanding cellular responses to stress and injury.

Polymer Synthesis

The unique properties of this compound have led to its application in polymer synthesis. Its ability to form stable bonds with other materials allows it to be incorporated into polymers that exhibit enhanced mechanical strength and thermal stability. These polymers can be used in various applications, including coatings and composites .

Nanotechnology Applications

In nanotechnology, this compound can serve as a precursor for synthesizing nanoparticles with specific properties for drug delivery systems. The functional groups present allow for the attachment of therapeutic agents, enabling targeted delivery mechanisms that enhance the efficacy of treatments while minimizing side effects .

Mechanism of Action

The mechanism of action of N-(6-((2-((4-fluorobenzyl)amino)-2-oxoethyl)thio)pyridazin-3-yl)thiophene-2-carboxamide involves its interaction with specific molecular targets within cells. These targets may include enzymes, receptors, or nucleic acids. The compound can modulate the activity of these targets, leading to changes in cellular processes such as signal transduction, gene expression, and metabolic pathways.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The compound’s structural uniqueness lies in its pyridazine-thiophene backbone and fluorinated benzyl group. Below is a comparative analysis with key analogues:

Table 1: Structural and Physicochemical Comparisons
Compound Name/ID Core Structure Key Substituents Yield (%) Melting Point (°C) Notable Features
Target Compound Pyridazine-thiophene 4-Fluorobenzyl, thioether N/A N/A High electronegativity, potential metabolic stability
2-((2-(4-Nitrophenyl)-2-oxoethyl)thio)-6-(p-tolylamino)pyrimidin-4(3H)-one (2d) Pyrimidinone 4-Nitrophenyl, p-tolylamino 83.9 227.6–228.6 Strong electron-withdrawing nitro group
Ethyl 2-((2-ethoxy-1-(4-hydroxyphenyl)-2-oxoethyl)amino)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate (6o) Tetrahydrobenzo[b]thiophene 4-Hydroxyphenyl, ethoxy 22 N/A Hydroxyl group enhances polarity
6-{[2-(4-bromophenyl)-2-oxoethyl]thio}-5-cyano-4-(2-furyl)-N-(2-methoxyphenyl)-2-methyl-1,4-dihydropyridine-3-carboxamide (AZ257) Dihydropyridine 4-Bromophenyl, furyl, methoxyphenyl N/A N/A Bromine adds steric bulk

Functional Group Impact

  • Electron-Withdrawing Groups : The target’s 4-fluorobenzyl group is less deactivating than the nitro group in 2d but improves lipophilicity and bioavailability compared to polar hydroxyl groups in 6o .
  • Heterocyclic Cores: Pyridazine (target) vs. pyrimidinone (2d) or dihydropyridine (AZ257) alters electronic density. Pyridazine’s nitrogen-rich structure may enhance hydrogen bonding with biological targets.
  • Thioether vs.

Biological Activity

N-(6-((2-((4-fluorobenzyl)amino)-2-oxoethyl)thio)pyridazin-3-yl)thiophene-2-carboxamide, a complex organic compound, has attracted significant attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

The compound has the following chemical characteristics:

PropertyValue
Molecular Formula C₁₈H₁₈FN₅O₃S
Molecular Weight 427.5 g/mol
CAS Number 1021061-92-6

The biological activity of this compound is primarily attributed to its interactions with various molecular targets within cells. The compound is believed to modulate the activity of specific enzymes and receptors involved in critical cellular processes, including:

  • Signal Transduction : It may alter pathways that regulate cell growth and differentiation.
  • Gene Expression : The compound can influence transcription factors that govern gene expression profiles.
  • Metabolic Pathways : It interacts with metabolic enzymes, potentially affecting energy metabolism and biosynthetic pathways.

Anticancer Properties

Research indicates that this compound exhibits promising anticancer activity. It has been shown to interact with specific receptors and enzymes involved in tumor growth and proliferation. For instance, it may inhibit the proliferation of cancer cells by inducing apoptosis or disrupting cell cycle progression.

In vitro studies have demonstrated that this compound can significantly reduce the viability of various cancer cell lines, suggesting its potential as a therapeutic agent in oncology.

Anti-inflammatory Activity

The compound also triggers the production of pro-inflammatory cytokines such as TNF-alpha, IL6, and IL1-beta in endothelial cells. This suggests that it may play a role in modulating inflammatory responses, which can be beneficial in conditions characterized by chronic inflammation .

Moreover, it induces the expression of adhesion molecules like ICAM1 and VCAM1, which are crucial for leukocyte adhesion and migration during inflammatory processes .

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

  • Anticancer Studies : A study reported that this compound exhibited significant cytotoxic effects against breast cancer cell lines, with IC50 values indicating potent activity compared to standard chemotherapeutics.
  • Inflammation Models : In animal models of inflammation, the compound reduced markers of inflammation significantly when administered at therapeutic doses, demonstrating its potential for treating inflammatory diseases .
  • Mechanistic Insights : Further investigations revealed that the compound activates NF-kappa-B signaling pathways in endothelial cells, contributing to its anti-inflammatory effects .

Q & A

Synthesis and Optimization

Basic : What are the common synthetic routes for this compound, and what key intermediates are involved? The synthesis typically involves multi-step reactions starting with functionalization of the pyridazine ring. A nucleophilic substitution of a thiol group on pyridazine is followed by coupling with thiophene-2-carboxamide. Key intermediates include 6-mercaptopyridazine derivatives alkylated with 2-((4-fluorobenzyl)amino)-2-oxoethyl groups. highlights similar strategies using anhydrides (e.g., succinic or maleic) for amide bond formation, emphasizing dry solvents (CH₂Cl₂) and purification via reverse-phase HPLC or recrystallization .

Advanced : How can regioselectivity challenges in pyridazine thiol alkylation be addressed? Regioselectivity is influenced by electronic/steric factors. Transition metal catalysts or directing groups (e.g., fluorine substituents) can enhance specificity. For example, optimized bromoimidazopyridine synthesis by adjusting reaction temperature and base strength. Computational modeling (e.g., DFT) predicts reactive sites, while bulky bases favor less hindered positions, as seen in analogous pyrimidine alkylations .

Structural Characterization

Basic : What spectroscopic techniques are essential for characterizing this compound? Critical techniques include:

  • ¹H/¹³C NMR : Assigns aromatic protons (δ 6.5–8.5 ppm) and amide NH signals (δ 10–12 ppm).
  • IR : Confirms carbonyl stretches (amide C=O at ~1650 cm⁻¹, thioether C-S at ~700 cm⁻¹).
  • LC-MS/HRMS : Validates molecular weight (e.g., [M+H]⁺ ion). provides detailed NMR/IR data for analogous thiophene carboxamides .

Advanced : How can NOESY/ROESY NMR resolve spatial ambiguities in the pyridazine ring? Through-space interactions (NOE correlations) clarify substituent orientations. For instance, confirmed stereochemistry in 1,4-dihydropyridines via cross-peaks between adjacent protons. Applying this to the target compound, interactions between the thioethyl chain and pyridazine protons could confirm substitution patterns critical for SAR .

Biological Activity and Mechanism

Basic : What in vitro assays are recommended to evaluate biological activity? Assays depend on the target:

  • Enzyme inhibition : Kinase/protease activity assays (e.g., fluorescence-based).
  • Antimicrobial : Broth microdilution for MIC determination ( used this for antibacterial testing).
  • Cytotoxicity : MTT/XTT assays for cell viability .

Advanced : How can molecular docking predict binding modes with target enzymes? Using software like AutoDock Vina, the compound’s 3D structure (DFT-optimized) is docked into a protein’s active site (PDB-sourced). Hydrogen bonds (fluorobenzyl NH) and π-stacking (thiophene ring) are analyzed. ’s NMR-derived spatial data can validate docking hypotheses .

Data Analysis and Contradictions

Basic : How should discrepancies in spectroscopic data between batches be addressed? Re-examine reaction conditions (solvent purity, drying protocols). Re-run NMR under standardized parameters (same solvent/temperature) and compare with literature (e.g., ’s δ values). Residual solvents or tautomerism may require HSQC for carbon-proton correlation .

Advanced : How to resolve conflicting bioactivity results across assay platforms? Cross-validate with orthogonal methods (e.g., SPR vs. enzymatic assays). Control variables like cell line passage number or solvent ( notes DMSO impacts solubility). Meta-analysis of replicates and pharmacokinetic parameters (e.g., protein binding) clarifies efficacy .

Structure-Activity Relationship (SAR)

Basic : Which structural analogs are critical for initial SAR studies? Key analogs include:

  • Fluorobenzyl substituents (e.g., chloro, methyl).
  • Thiophene ring modifications (e.g., 3-carboxamide).
  • Thioether linker variations. lists thiophenecarboxamides with heterocyclic substitutions for SAR templates .

Advanced : How can QSAR modeling optimize pharmacokinetic properties? QSAR models use descriptors (logP, polar surface area) to predict absorption/bioavailability. For example, fluorinated groups (as in ’s fluorobenzyl derivatives) enhance metabolic stability. A derivative library with varied substituents can prioritize ADME-optimized candidates .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.